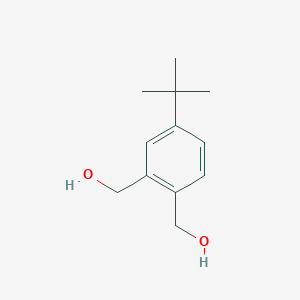
(4-(tert-Butyl)-1,2-phenylene)dimethanol
描述
(4-(tert-Butyl)-1,2-phenylene)dimethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenylene ring, which is further substituted with two hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)-1,2-phenylene)dimethanol typically involves the alkylation of a phenol derivative followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 4-tert-butylphenol with formaldehyde under basic conditions to form the desired dimethanol compound. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as acidic resins or metal catalysts can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
(4-(tert-Butyl)-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)-1,2-benzenedicarboxylic acid.
Reduction: Formation of 4-(tert-butyl)-1,2-benzenedimethanol.
Substitution: Formation of 4-(tert-butyl)-2-nitrophenol or 4-(tert-butyl)-2-bromophenol.
科学研究应用
(4-(tert-Butyl)-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (4-(tert-Butyl)-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The phenylene ring can undergo electronic interactions with aromatic residues in proteins, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the hydroxymethyl groups.
4-tert-Butylcatechol: Contains hydroxyl groups instead of hydroxymethyl groups.
4-tert-Butylbenzene: Lacks both hydroxyl and hydroxymethyl groups.
Uniqueness
(4-(tert-Butyl)-1,2-phenylene)dimethanol is unique due to the presence of both the tert-butyl group and the hydroxymethyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in synthesis, research, and industry.
属性
IUPAC Name |
[4-tert-butyl-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHADNNZRNVFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855631 | |
| Record name | (4-tert-Butyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374592-80-0 | |
| Record name | (4-tert-Butyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


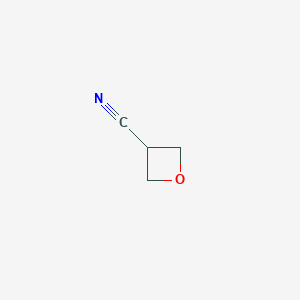
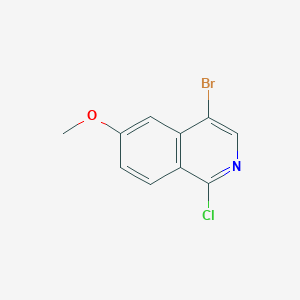
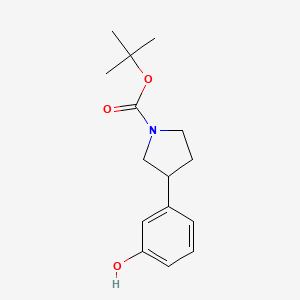
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
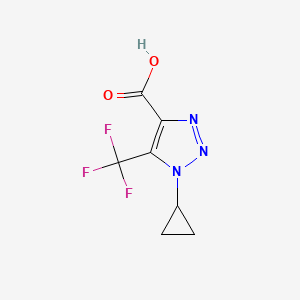
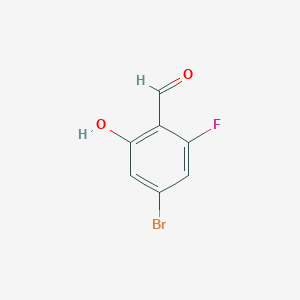
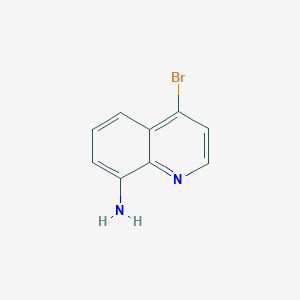


![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
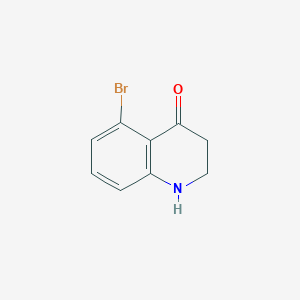
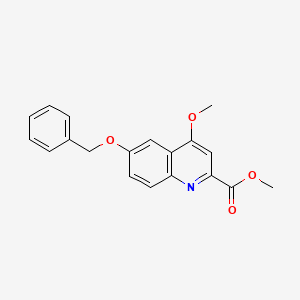
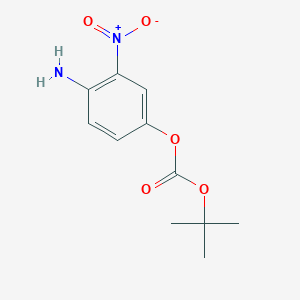
![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)
